molecular formula C8H9FN2O B13659530 4-Fluoro-2-methylbenzohydrazide

4-Fluoro-2-methylbenzohydrazide

Cat. No.: B13659530
M. Wt: 168.17 g/mol
InChI Key: SGYKDHGOTZUAAA-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzohydrazide is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a benzohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylbenzohydrazide typically involves the reaction of 4-fluoro-2-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzohydrazides.

Scientific Research Applications

4-Fluoro-2-methylbenzohydrazide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Fluoro-2-methylbenzoic acid
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 4-Fluoro-2-methylbenzotrifluoride

Comparison: 4-Fluoro-2-methylbenzohydrazide is unique due to the presence of both a fluorine atom and a hydrazide group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

4-fluoro-2-methylbenzohydrazide

InChI

InChI=1S/C8H9FN2O/c1-5-4-6(9)2-3-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

SGYKDHGOTZUAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NN

Origin of Product

United States

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